4-Deoxythreonic acid

Descripción

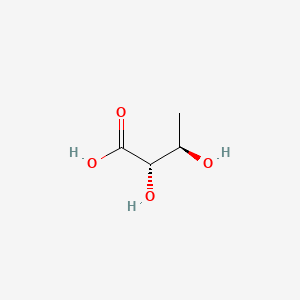

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3R)-2,3-dihydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8)/t2-,3+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUGYXZSURQALL-GBXIJSLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283459 | |

| Record name | rel-(2R,3S)-2,3-Dihydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Deoxythreonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5057-93-2, 15851-58-8 | |

| Record name | rel-(2R,3S)-2,3-Dihydroxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5057-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Deoxythreonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015851588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(2R,3S)-2,3-Dihydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R)-2,3-dihydroxybutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DEOXYTHREONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q7QK2AE75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Deoxythreonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Synthesis and Derivatization Strategies

Established Synthetic Methodologies

The synthesis of 4-deoxythreonic acid, a dihydroxybutanoic acid identified as a human urinary metabolite, can be achieved through several established chemical routes. nih.govnih.gov These methods primarily utilize crotonic acid as a starting material, modifying its double bond to introduce the required hydroxyl groups.

Osmium Tetroxide-Mediated Dihydroxylation of Crotonic Acid

A reliable method for synthesizing this compound involves the cis-dihydroxylation of crotonic acid using osmium tetroxide (OsO₄). nih.govorgsyn.org This reaction is a well-established and highly efficient method for creating syn-diols from alkenes. masterorganicchemistry.comwikipedia.org In a typical procedure, crotonic acid is treated with a catalytic amount of osmium tetroxide in the presence of a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO). nih.govwikipedia.orgorganic-chemistry.org The reaction proceeds through a concerted [3+2] cycloaddition to form a cyclic osmate ester, which is subsequently hydrolyzed to yield the vicinal diol. wikipedia.orgorganic-chemistry.org

The use of NMO regenerates the osmium tetroxide, allowing it to be used in catalytic quantities, which is advantageous due to the high cost and toxicity of osmium. wikipedia.org This catalytic approach, often referred to as the Upjohn dihydroxylation, generally provides high yields of the desired diol. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in a solvent mixture, such as water, acetone, and butan-2-ol, to ensure the solubility of all reactants. nih.gov

Hydrogen Peroxide/Formic Acid-Mediated Epoxidation Followed by Hydrolysis

An alternative synthetic route to this compound begins with the epoxidation of crotonic acid. nih.gov This method involves treating crotonic acid with a mixture of hydrogen peroxide and formic acid. nih.govresearchgate.net This combination generates performic acid in situ, which then acts as the epoxidizing agent. The reaction typically requires heating to proceed at a reasonable rate. nih.gov

The initial product of this reaction is an epoxide. Subsequent hydrolysis of the epoxide ring opens to form the diol. This two-step process provides a pathway to this compound and its stereoisomer, 4-deoxyerythronic acid. nih.gov The epoxidation of unsaturated fatty acids using hydrogen peroxide and a carboxylic acid like formic or acetic acid is a common industrial process. google.combaydaauniv.netuitm.edu.my The kinetics of the epoxidation of crotonic acid with hydrogen peroxide have been studied, indicating the reaction is first order with respect to the substrate. orientjchem.org

Enantioselective Reduction Approaches (e.g., utilizing enzymatic systems)

Enantioselective synthesis of this compound can be achieved using enzymatic systems. One documented method involves the highly enantioselective reduction of ethyl 2-acyloxy-3-oxobutanoate using immobilized bakers' yeast. hmdb.ca This biocatalytic approach offers the potential for high stereochemical control, which is crucial for producing specific enantiomers of the target molecule.

Another potential biological pathway involves the reduction of (3S)-hydroxy-2-oxobutanoic acid, a metabolite derived from the deamination of threonine. mdpi.com This reduction is stereospecific and yields this compound. mdpi.com While the specific enzymes responsible for this reduction in human metabolism are not fully characterized, this pathway highlights the potential for biocatalytic or biomimetic synthetic strategies. mdpi.com

Precursor Chemistry and Reaction Optimization

The primary precursor for the most common synthetic routes to this compound is crotonic acid . nih.gov This simple, unsaturated carboxylic acid provides the four-carbon backbone that is functionalized to create the final product.

For the osmium tetroxide-mediated dihydroxylation, N-methylmorpholine N-oxide (NMO) serves as a crucial co-oxidant. nih.govwikipedia.org Its role is to reoxidize the osmium(VI) species back to the catalytic osmium(VIII) tetroxide, allowing the reaction to proceed with only a small amount of the expensive and toxic osmium catalyst. organic-chemistry.org Optimization of this reaction involves ensuring the appropriate stoichiometry of the co-oxidant and selecting a suitable solvent system to maintain the solubility of all components. nih.gov

In the hydrogen peroxide/formic acid method, the key precursors are hydrogen peroxide and formic acid . nih.gov These react to form performic acid, the active oxidizing agent. researchgate.net Reaction optimization for this method involves controlling the temperature and the molar ratios of the reactants to maximize the yield of the epoxide intermediate and minimize side reactions. nih.govresearchgate.net

Synthesis of Analogs and Stereoisomers for Comparative Studies

The synthesis of analogs and stereoisomers of this compound is essential for comparative studies, particularly in metabolomics and biomarker research. The primary stereoisomer of interest is 4-deoxyerythronic acid , the (2R,3R)-diastereomer, which differs from the (2S,3R)-configuration of this compound. nih.govnih.govmdpi.com

The synthesis of 4-deoxyerythronic acid can be achieved using similar methods to those for this compound, with modifications to control the stereochemistry. For example, the epoxidation of crotonic acid followed by hydrolysis can yield a mixture of both diastereomers, which can then be separated. nih.gov The choice of synthetic route and conditions can influence the ratio of the diastereomers produced. The ability to synthesize both this compound and 4-deoxyerythronic acid has been crucial for confirming their identities in biological samples like human urine through spiking experiments with NMR and GC-MS analysis. nih.gov

Derivatization Techniques for Analytical Purposes

Due to its polar nature, containing both carboxylic acid and hydroxyl functional groups, this compound often requires chemical derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS). jfda-online.comsigmaaldrich.com Derivatization increases the volatility and thermal stability of the analyte, improving its chromatographic behavior. sigmaaldrich.comlibretexts.org

A common derivatization technique is silylation , where active hydrogens on the hydroxyl and carboxyl groups are replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comlibretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose. sigmaaldrich.com TBDMS derivatives are often more stable and less sensitive to moisture than their TMS counterparts. sigmaaldrich.com

Another common technique is acylation , which involves converting the hydroxyl and amino groups into esters or amides. jfda-online.com For instance, acetic anhydride (B1165640) can be used to acetylate the hydroxyl groups. mdpi.com This method can also enhance volatility and improve detection. jfda-online.commdpi.com

For high-performance liquid chromatography (HPLC) analysis, derivatization is sometimes employed to enhance detection, especially when using UV or fluorescence detectors. libretexts.org However, methods using mass spectrometry detection (LC-MS) may not require derivatization. nih.govbiorxiv.org The choice of derivatization reagent and method depends on the analytical technique being used and the specific requirements of the analysis. jfda-online.comresearchgate.net

Interactive Data Table: Synthesis Methods for this compound

| Method | Precursor | Key Reagents | Product(s) | Key Features |

| Osmium Tetroxide-Mediated Dihydroxylation | Crotonic Acid | Osmium tetroxide (catalytic), N-methylmorpholine N-oxide (NMO) | This compound | High yield, stereospecific (syn-dihydroxylation) nih.govorgsyn.org |

| Hydrogen Peroxide/Formic Acid Epoxidation | Crotonic Acid | Hydrogen peroxide, Formic acid | Epoxide intermediate, then this compound and 4-Deoxyerythronic Acid | Two-step process, can produce a mixture of diastereomers nih.govresearchgate.net |

| Enzymatic Reduction | Ethyl 2-acyloxy-3-oxobutanoate | Immobilized bakers' yeast | Enantiomerically enriched this compound | High enantioselectivity hmdb.ca |

Interactive Data Table: Analytical Derivatization Techniques

| Technique | Functional Groups Targeted | Common Reagents | Purpose | Analytical Method |

| Silylation | -OH, -COOH | MTBSTFA, BSTFA | Increase volatility and thermal stability sigmaaldrich.com | GC-MS |

| Acylation | -OH | Acetic anhydride | Increase volatility, improve detection jfda-online.commdpi.com | GC-MS |

Biosynthetic Pathways and Metabolic Interconnections

Origin from L-Threonine Catabolism

4-Deoxythreonic acid, a sugar acid found as a normal endogenous metabolite in human urine, is understood to originate from the catabolism of the essential amino acid L-threonine. nih.govnightingalehealth.comntu.edu.sg While L-threonine has several major degradation routes, the pathway leading to this compound represents a distinct metabolic fate for this amino acid. nih.gov This production is part of the broader metabolic processes that govern the utilization and breakdown of amino acids for energy and biosynthesis. nightingalehealth.com Studies in animal models and analysis of human urine have supported the role of L-threonine as the precursor for this compound. nih.gov

The formation of this compound from L-threonine is initiated by a deamination step. nih.gov This reaction is catalyzed by the enzyme threonine deaminase (also known as threonine dehydratase), which converts L-threonine into the intermediate 2-keto-3-hydroxybutyrate (also referred to as α-keto-β-hydroxybutyrate) and ammonia. nih.govmdpi.comub.eduresearchgate.net Threonine deaminase is a key enzyme in the biosynthesis of branched-chain amino acids, as its product can be a precursor for isoleucine. wikipedia.orgmdpi.com

Following the initial deamination, the intermediate 2-keto-3-hydroxybutyrate undergoes a reduction reaction. This step is catalyzed by an oxidoreductase enzyme, which reduces the keto group to a hydroxyl group, yielding this compound. nih.govub.edu The specific reductase responsible for this transformation in human metabolism is not yet fully characterized, but its activity is crucial for the final step in this biosynthetic sequence. nih.govmdpi.comnih.gov

The biosynthetic pathway from L-threonine to this compound involves two primary enzymatic steps with a key intermediate. The process is a clear example of how amino acids are channeled into different metabolic routes to produce a variety of biomolecules.

The key intermediate in this pathway is (3S)-hydroxy-2-oxobutanoic acid. mdpi.comnih.gov The catabolism of threonine is generally considered to proceed via threonine-ammonia lyase to 2-oxobutanoic acid, which can be used to synthesize isoleucine. mdpi.comnih.gov However, an alternative transamination or deamination reaction produces (3S)-hydroxy-2-oxobutanoic acid, the direct precursor to this compound. mdpi.comnih.gov The final step involves the reduction of the α-keto group of this precursor to a (2R)-hydroxy group, resulting in (2R,3S)-dihydroxybutanoic acid, also known as this compound. mdpi.comnih.gov

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | L-Threonine | Threonine Deaminase (EC 4.3.1.19) | 2-Keto-3-hydroxybutyrate |

| 2 | 2-Keto-3-hydroxybutyrate | Reductase (Uncharacterized) | This compound |

A notable aspect of the biological synthesis of this compound is its stereospecificity. The reduction of 2-keto-3-hydroxybutyrate could theoretically produce two different diastereomers: this compound ((2S,3R)-2,3-dihydroxybutanoic acid) and 4-deoxyerythronic acid ((2R,3R)-2,3-dihydroxybutanoic acid). nih.govmdpi.comnih.gov However, studies using nuclear magnetic resonance (NMR) on human urine samples have consistently shown the presence of this compound, while signals for 4-deoxyerythronic acid are not observed. nih.govmdpi.com This suggests that the reductase enzyme involved in the pathway is highly stereospecific, exclusively or predominantly forming the threo isomer in human metabolism. nih.gov While 4-deoxyerythronic acid has been detected in urine, it is typically found in much smaller amounts compared to this compound. mdpi.comresearchgate.net

Characterization of Enzymatic Transformations and Intermediates

Integration into Broader Metabolic Networks

The synthesis of this compound is not an isolated pathway but is integrated within the larger framework of cellular metabolism. As a catabolic product of L-threonine, it is intrinsically linked to amino acid metabolism. ntu.edu.sg L-threonine itself is a ketogenic amino acid, meaning its breakdown can yield products that enter central energy-producing pathways. nih.gov The catabolism of threonine can produce acetyl-CoA, a primary fuel for the Krebs cycle (also known as the citric acid cycle), which is the main hub for cellular energy production. nih.govnih.gov

Furthermore, the threonine metabolic network is connected to the synthesis of other amino acids. For instance, the intermediate α-ketobutyrate, produced by threonine deaminase in a related pathway, is a precursor for the synthesis of isoleucine. mdpi.comwikipedia.orgnih.gov Therefore, the flux through the pathway leading to this compound is balanced against the cellular requirements for energy and the biosynthesis of other essential molecules. frontiersin.org

Comparative Analysis of Threonine Metabolites

L-threonine is a versatile amino acid with at least three major catabolic pathways, each leading to different metabolic fates. Understanding these competing routes provides context for the production of this compound.

Pathway to this compound: As detailed above, this pathway involves threonine deaminase and a subsequent reductase, producing the intermediate 2-keto-3-hydroxybutyrate. nih.govmdpi.com

Pathway to Acetyl-CoA and Glycine: This route is catalyzed by the enzyme threonine dehydrogenase, which converts threonine to 2-amino-3-ketobutyrate. This intermediate is then cleaved by 2-amino-3-ketobutyrate coenzyme A ligase into acetyl-CoA and glycine. biorxiv.org This pathway directly feeds into the Krebs cycle and one-carbon metabolism.

Pathway to Isoleucine: This pathway also begins with threonine deaminase, which produces α-ketobutyrate. wikipedia.orgmdpi.com This α-keto acid then serves as the carbon backbone for the multi-step synthesis of the branched-chain amino acid isoleucine. mdpi.comnih.gov

| Pathway Feature | Pathway 1 | Pathway 2 | Pathway 3 |

|---|---|---|---|

| Key Enzyme(s) | Threonine Deaminase, Reductase | Threonine Dehydrogenase, 2-amino-3-ketobutyrate CoA ligase | Threonine Deaminase |

| Key Intermediate(s) | 2-Keto-3-hydroxybutyrate | 2-Amino-3-ketobutyrate | α-Ketobutyrate |

| Primary End Product(s) | This compound | Acetyl-CoA, Glycine | Isoleucine |

| Metabolic Significance | Endogenous metabolite formation | Energy production (Krebs cycle), One-carbon metabolism | Branched-chain amino acid synthesis |

Investigations into Uncharacterized Biosynthetic Steps

Despite the established link between L-threonine and this compound, specific aspects of its biosynthesis remain under investigation. A significant gap in the current understanding is the definitive characterization of the final enzymatic step. The metabolic synthesis of this compound from its precursor, (3S)-hydroxy-2-oxobutanoic acid, involves the reduction of an α-keto group. mdpi.comnih.gov However, the specific reductase enzyme responsible for this stereospecific reduction has not been fully identified or characterized in human metabolic pathways. nih.govmdpi.comnih.gov This step is described in the literature as an "uncharacterized reaction," highlighting an area for future research to fully elucidate the molecular machinery behind the formation of this metabolite. mdpi.comnih.gov

Stereochemical Investigations and Isomeric Considerations

Elucidation of (2S,3R)-Stereoisomer Configuration

The precise three-dimensional structure of 4-deoxythreonic acid has been unequivocally established as the (2S,3R)-stereoisomer. nih.govhmdb.ca This determination is the result of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The structural elucidation relies on tracing the connectivity of atoms and their spatial relationships. nih.gov

Techniques such as 1D ¹H-NMR, along with 2D NMR experiments including Double-Quantum-Filtered Correlation Spectroscopy (DQF-COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) have been instrumental. nih.govresearchgate.net These methods allow researchers to map out the CH-CH-CH₃ fragment and assign the specific chemical shifts for both protons and carbons. nih.gov The scalar coupling constants and chemical shift differences observed in the NMR spectra are unique to the threo configuration, allowing it to be distinguished from other possible isomers. nih.gov The combination of these NMR experiments provides strong structural confirmation and has been pivotal in identifying this compound in complex biological matrices like human urine. nih.govresearchgate.net

Diastereomeric Relationships with 4-Deoxyerythronic Acid

This compound shares its molecular formula and atomic connectivity with 4-deoxyerythronic acid, making them diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and possess distinct physical and chemical properties. The key difference lies in the spatial arrangement at their chiral centers. This compound has a (2S,3R) or (2R,3S) configuration, known as the threo form, while 4-deoxyerythronic acid has a (2S,3S) or (2R,3R) configuration, known as the erythro form.

This stereochemical difference is readily observable through NMR spectroscopy, which can differentiate the two based on unique chemical shifts and coupling constants. nih.gov While techniques like mass spectrometry can identify the molecule as a deoxytetronic acid, they typically cannot distinguish between diastereomers, as their mass spectra are very similar. chalmers.se Research has consistently shown that this compound is a normal constituent of human urine, often found in significant amounts, whereas its diastereomer, 4-deoxyerythronic acid, is either absent, not detected, or present only in trace quantities. nih.govmdpi.comresearchgate.netresearchgate.net This disparity in biological samples underscores the stereospecificity of metabolic pathways.

| Atom Position | This compound | 4-Deoxyerythronic Acid | ||

|---|---|---|---|---|

| ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | |

| C1 (-COOH) | - | 178.1 | - | 177.6 |

| C2 (-CHOH) | 4.12 | 73.5 | 4.23 | 72.8 |

| C3 (-CHOH) | 3.94 | 70.1 | 3.80 | 71.4 |

| C4 (-CH₃) | 1.23 | 19.6 | 1.21 | 18.5 |

Impact of Stereochemistry on Enzymatic Recognition

The stereochemistry of a molecule is critical in biological systems, as enzymes, which are themselves chiral, often exhibit a high degree of stereospecificity. solubilityofthings.comnih.gov An enzyme's active site is structured to bind with a substrate of a specific three-dimensional shape, similar to a lock and key mechanism. solubilityofthings.com This principle explains the metabolic prevalence of this compound over its diastereomer.

A key metabolic pathway involves the deamination of the amino acid L-threonine, which produces (3S)-hydroxy-2-oxobutanoic acid. mdpi.comnih.gov This intermediate is then subject to a reduction reaction. Research has shown that this reduction is stereospecific, yielding (2R,3S)-dihydroxybutanoic acid (this compound). mdpi.comnih.gov The enzymes involved in this pathway are tailored to produce the threo isomer specifically, while the production of the erythro diastereomer is not observed. nih.govmdpi.com This enzymatic selectivity is a fundamental reason why only one of the two possible diastereomers is a significant metabolite in humans. The two enantiomers of a chiral drug can be considered two separate drugs with different pharmacological properties, and the same principle applies to endogenous metabolites and their interaction with the body's enzymatic machinery. nih.gov

Stereochemical Control in Synthetic Pathways

The selective synthesis of either this compound or its diastereomer in the laboratory is possible through stereocontrolled reactions. The choice of reagents and reaction conditions dictates which isomer is formed from a common starting material, such as crotonic acid. nih.gov This control is crucial for producing pure standards for analytical and research purposes.

The synthesis of this compound is achieved through a syn-dihydroxylation reaction of the double bond in crotonic acid. This is typically accomplished using osmium tetroxide (OsO₄) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). nih.gov This method selectively produces the threo diastereomer.

Conversely, to produce 4-deoxyerythronic acid, an anti-dihydroxylation is required. This can be achieved by first epoxidizing the crotonic acid followed by acid-catalyzed ring-opening, or by using reagents like hydrogen peroxide in formic acid, which generates performic acid for the anti-addition of two hydroxyl groups across the double bond. nih.gov

| Target Compound | Stereochemical Outcome | Key Reagents | Reaction Type |

|---|---|---|---|

| This compound | syn-dihydroxylation | Osmium tetroxide (OsO₄), N-methylmorpholine N-oxide (NMO) | Catalytic Dihydroxylation |

| 4-Deoxyerythronic acid | anti-dihydroxylation | Hydrogen peroxide (H₂O₂), Formic acid (HCOOH) | Peroxyacid Dihydroxylation |

Advanced Analytical Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful, non-destructive analytical technique that provides extensive structural information about molecules in solution. mdpi.com Its application in metabolomics has been crucial for the identification and quantification of numerous compounds, including 4-deoxythreonic acid, in biofluids such as urine. nih.govnih.gov

High-Resolution 1H NMR for Identification and Quantification

One-dimensional (1D) ¹H NMR spectroscopy is a fundamental technique for the initial identification and quantification of metabolites in a sample. mdpi.com In the ¹H NMR spectrum of human urine, this compound exhibits characteristic signals, though these can be subject to extensive peak overlap with other metabolites like 3-hydroxybutanoic acid. nih.govnih.gov For instance, a doublet in the region of 1.20 ppm to 1.25 ppm can be indicative of several compounds, making unambiguous assignment challenging with 1D NMR alone. nih.gov Despite these challenges, ¹H NMR remains a valuable tool for profiling the metabolic changes in response to various factors. researchgate.netresearchgate.net

Two-Dimensional NMR Techniques (DQF-COSY, TOCSY, HSQC, HMBC) for Structural Elucidation

To overcome the limitations of 1D NMR, a suite of two-dimensional (2D) NMR experiments is employed for the definitive structural elucidation of metabolites. libretexts.org These techniques provide through-bond correlation information, allowing for the unambiguous assignment of proton and carbon signals.

Selective Total Correlation Spectroscopy (TOCSY) : This technique is particularly useful for identifying coupled spin systems within a molecule. mdpi.com By selectively irradiating a specific proton signal, such as the doublet at 1.23 ppm for this compound, the entire spin system of the molecule can be visualized. nih.gov This method was instrumental in distinguishing this compound from 3-hydroxybutanoic acid in human urine. nih.gov

Double Quantum Filtered Correlation Spectroscopy (DQF-COSY) : DQF-COSY provides information about protons that are coupled to each other, helping to map out the connectivity of the molecule. nih.gov

Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates directly bonded proton and carbon atoms. researchgate.net For this compound, this experiment helps to assign the chemical shifts of the carbons in the molecule. researchgate.net For instance, the carbons attached to hydroxyl groups (C2 and C3) have characteristic chemical shifts around 71-79 ppm. researchgate.net

The combined application of these 2D NMR techniques allowed for the ab initio structural elucidation of this compound in human urine. nih.gov

Hyphenated Techniques: HPLC-NMR for Complex Biofluid Analysis

The complexity of biofluids like urine often necessitates a separation step prior to NMR analysis to reduce spectral overlap and enhance the detection of low-concentration metabolites. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) coupled with NMR spectroscopy (HPLC-NMR) is a powerful hyphenated technique that achieves this. mdpi.comresearchgate.net In the study of this compound, HPLC was used to fractionate human urine, allowing for the isolation of the metabolite and subsequent detailed NMR analysis. nih.govnih.gov This approach, combined with sample pre-concentration, significantly improved the sensitivity and resolution of the NMR data. nih.govnih.gov

One of the main challenges in HPLC-NMR is the interference from the HPLC solvents. mdpi.com The use of deuterated solvents can mitigate this issue, although it can be costly. mdpi.com

Quantitative NMR (qNMR) for Absolute and Relative Metabolite Concentration Determination

NMR spectroscopy is inherently quantitative, as the signal intensity is directly proportional to the number of nuclei present in the sample. mdpi.com Quantitative NMR (qNMR) is a specialized field that focuses on the accurate and reproducible measurement of molecular concentrations. mdpi.comresearchgate.net The general limit of detection for qNMR is approximately ≥3 µM. core.ac.uk

The qNMR protocol typically involves:

Simplified sample preparation. mdpi.comcore.ac.uk

Selection of an appropriate internal reference standard. mdpi.comcore.ac.uk

Detection of the analyte signal via NMR. mdpi.comcore.ac.uk

Deconvolution of the metabolite signals. mdpi.comcore.ac.uk

Quantification of the metabolites by comparing their signal intensities to that of the known concentration of the internal standard. mdpi.comcore.ac.uk

Commonly used internal standards for biofluid analysis include deuterated trimethylsilylpropanoic acid (TMSP-D₄) and 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS). mdpi.comcore.ac.uk

Cryogenically Cooled Probe Technology for Enhanced Sensitivity

The sensitivity of NMR spectroscopy can be significantly enhanced by using cryogenically cooled probes (CryoProbes). sinica.edu.tw By cooling the probe and its electronics to very low temperatures (around 20-30 K), thermal noise is reduced, leading to a three- to four-fold increase in the signal-to-noise ratio. mdpi.comsinica.edu.twbruker.com This enhanced sensitivity is crucial for detecting and characterizing low-abundance metabolites like this compound in complex biological samples. nih.govnih.gov The use of a cryogenically cooled NMR probe was a key factor in the successful identification of this compound in human urine. nih.govnih.gov

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry is another cornerstone analytical technique for metabolomics, offering high sensitivity and the ability to determine the molecular weight of compounds. chalmers.se When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), MS can provide both identification and quantification of metabolites.

GC-MS has been used to identify and quantify this compound and its diastereomer, 4-deoxyerythronic acid, in urine. researchgate.netpsu.eduresearchgate.net The analysis is typically performed on trimethylsilyl (B98337) (TMS) derivatives of the acids to make them volatile enough for GC. chalmers.sepsu.edu The mass spectra of these derivatives show characteristic fragmentation patterns, including α-cleavages of the carbon chain, which allow for structural confirmation. chalmers.se While the mass spectra of diastereomers are often similar, they can be separated chromatographically. chalmers.se

The combination of both NMR and MS techniques provides a complementary and powerful approach for the comprehensive analysis of metabolites like this compound in complex biological systems. mdpi.com

Data Tables

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 | 4.06 (m) | 78.6 |

| H3 | 3.85 (d) | 71.7 |

| CH₃ | 1.23 (d) | 18.6 |

| COOH | - | 180.3 |

Data sourced from studies on human urine samples. nih.govresearchgate.net d: doublet, m: multiplet

Table 2: 2D NMR Experiments for the Structural Elucidation of this compound

| Experiment | Purpose | Key Correlations Observed |

| Selective TOCSY | Identifies the complete spin system of the molecule. | Irradiation of the CH₃ doublet at 1.23 ppm shows correlations to the H2 multiplet at 4.06 ppm and the H3 doublet at 3.85 ppm. nih.gov |

| DQF-COSY | Shows coupling between adjacent protons. | Cross-peaks between H2 and H3, and between H2 and the CH₃ protons. nih.gov |

| HSQC | Correlates directly bonded protons and carbons. | Correlation between the CH₃ protons (1.23 ppm) and C4 (18.6 ppm), H2 (4.06 ppm) and C2 (78.6 ppm), and H3 (3.85 ppm) and C3 (71.7 ppm). researchgate.net |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | Correlation between the H3 proton and the carboxylic carbon (C1) at 180.3 ppm confirms the connectivity. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile compounds. However, for polar and non-volatile molecules like this compound, a chemical derivatization step is necessary to increase their volatility. This typically involves the conversion of polar hydroxyl and carboxyl groups into less polar, more volatile derivatives.

A common derivatization procedure for organic acids, including DTA, is silylation. researchgate.net For instance, a method may involve using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with an added catalyst like 1% trimethylchlorosilane (TMCS) to convert the analyte into its trimethylsilyl (TMS) derivative. nih.gov This process, often conducted at an elevated temperature (e.g., 60°C), ensures the compound is suitable for GC analysis. nih.gov

Following derivatization, the sample is introduced into the GC, where it is separated from other components in the mixture based on its retention time in the chromatographic column. The separated components then enter the mass spectrometer, which generates a characteristic mass spectrum based on the fragmentation pattern of the derivatized molecule. This spectrum is used for identification by comparing it to spectral libraries, such as the NIST library. nih.govscienceopen.com GC-MS has been successfully used to identify and quantify this compound in urine samples from both adults and neonates. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Compound Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar, non-volatile compounds like this compound, often without the need for derivatization. This technique combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. nih.gov

In a typical LC-MS setup for metabolomics, an ultra-performance liquid chromatography (UPLC) system is coupled to a high-resolution mass spectrometer, such as a Q-Exactive instrument with a heated electrospray ionization (HESI) source. d-nb.info Electrospray ionization is a soft ionization technique that generates intact molecular ions from the analyte, which is crucial for accurate mass determination. uliege.be For polar metabolites, analysis is often performed in negative ionization mode, where the deprotonated molecule [M-H]⁻ is detected. d-nb.infoplos.org This approach provides high sensitivity and specificity for DTA analysis in complex biofluids. d-nb.info

High-Resolution MS for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of metabolites by providing a highly accurate mass measurement of the analyte. d-nb.info This precision allows for the determination of a molecule's elemental formula, distinguishing it from other compounds that may have the same nominal mass (isobars).

Instruments like Orbitrap or time-of-flight (TOF) mass spectrometers can achieve mass resolutions of 35,000 or higher, enabling mass measurements with an error of just a few parts per million (ppm). d-nb.info For this compound (C₄H₈O₄), the theoretical exact mass of the deprotonated ion [M-H]⁻ is calculated with high precision. By comparing this theoretical mass to the experimentally measured mass, researchers can confidently confirm the identity of the compound in a complex sample. d-nb.info This capability is a cornerstone of modern metabolomics, providing reliable biomarker identification. nih.gov

Chromatographic Separation Techniques

Effective chromatographic separation is fundamental to reducing sample complexity and enabling accurate analysis of individual components like this compound.

High-Performance Liquid Chromatography (HPLC) for Sample Fractionation

High-Performance Liquid Chromatography (HPLC) is a versatile tool used not only for direct analysis but also for sample fractionation prior to further investigation by other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net When analyzing complex mixtures such as urine, extensive peak overlap can obscure signals from low-concentration metabolites. nih.gov

By using HPLC to separate the sample into multiple fractions, the complexity of each fraction is significantly reduced. nih.gov For the separation of polar metabolites like DTA, a reversed-phase column, such as a C18 column, can be employed. nih.gov A gradient elution protocol using a mixture of water (often with a modifier like formic acid) and an organic solvent like methanol (B129727) allows for the sequential elution of compounds based on their polarity. nih.gov These collected fractions can then be concentrated and analyzed, facilitating the clear identification of compounds that would otherwise be hidden in the original spectrum. nih.govresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolite Separation

Hydrophilic Interaction Liquid Chromatography (HILIC) is a specialized chromatographic technique optimized for the separation of highly polar compounds that are poorly retained on traditional reversed-phase columns. mdpi.comnih.gov This makes HILIC an excellent choice for analyzing the polar metabolome, which includes this compound. nih.govmdpi.com

In HILIC, a polar stationary phase (e.g., an amide-based column like TSKgel Amide-80) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent, like acetonitrile (B52724), and a smaller percentage of an aqueous buffer. mdpi.comnih.gov This combination promotes the retention and separation of polar analytes. HILIC has been successfully used in targeted UPLC-MS/MS methods to quantify amino compounds in plasma after protein precipitation and has been recommended as a superior alternative to standard reversed-phase methods for separating the highly polar metabolites found in urine. plos.orgnih.gov The technique's ability to retain and resolve compounds like DTA is crucial for comprehensive metabolomic profiling. mdpi.comnih.gov

Sample Preparation Methodologies for Biofluid Analysis

Proper sample preparation is a critical prerequisite for reliable metabolomic analysis of biofluids, aiming to remove interfering substances and concentrate analytes of interest. researchgate.netacs.org

For serum or plasma analysis, a primary step is the removal of proteins, which can interfere with downstream analysis. researchgate.net This is commonly achieved through protein precipitation , where an organic solvent such as acetonitrile is added to the sample. plos.org After vortexing and centrifugation, the proteins form a pellet, and the clear supernatant containing the metabolites is collected for analysis.

For urine samples, which are largely free of proteins, simpler methods can sometimes be used. acs.org A common approach involves thawing frozen samples, centrifuging them to remove any particulate matter, and then mixing an aliquot of the supernatant with a buffer (e.g., a phosphate (B84403) buffer in D₂O for NMR analysis). acs.org In some cases, a straightforward dilute-and-shoot method is sufficient, where the urine is simply diluted before injection. researchgate.net However, for GC-MS analysis, more extensive extraction is often required, such as using anion-exchange procedures to isolate acidic metabolites like this compound. researchgate.net

Solid-Phase Extraction (SPE) offers a more selective method for sample cleanup and is used to isolate specific classes of compounds. For instance, SPE has been used in the preparation of plasma samples for the analysis of bile acids prior to LC-MS/MS analysis. plos.org The choice of methodology depends on the biofluid being analyzed, the target analyte, and the analytical platform being used.

Table 1: Summary of Analytical Methodologies for this compound

| Technique | Purpose | Sample Type | Key Steps/Features | Reference(s) |

|---|---|---|---|---|

| GC-MS | Metabolite Profiling | Urine | Derivatization (silylation with MSTFA), NIST library matching | nih.gov, researchgate.net |

| LC-MS | Polar Compound Analysis | Plasma, Colonic Digesta | UPLC, Heated Electrospray Ionization (HESI) in negative mode | d-nb.info, nih.gov |

| HRMS | Accurate Mass Measurement | Plasma | Orbitrap or TOF analyzer, high mass resolution (e.g., 35,000) | d-nb.info |

| HPLC | Sample Fractionation | Urine | Reversed-phase C18 column, gradient elution, fraction collection | nih.gov |

| HILIC | Polar Metabolite Separation | Plasma, Urine | Amide-based stationary phase, acetonitrile-rich mobile phase | mdpi.com, plos.org, nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic acid |

| Methanol |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

Pre-Analytical Considerations for Metabolome Integrity

The reliability of metabolomics data for compounds like this compound is fundamentally dependent on stringent pre-analytical sample handling to maintain the integrity of the metabolome. nih.gov The pre-analytical phase, which covers sample collection, processing, and storage, can introduce significant variations that are not representative of the original biological state. nih.govmdpi.com

Sample Collection and Handling: For blood-based metabolomics, the choice between plasma and serum is critical, as the coagulation process in serum preparation can alter the metabolic profile. d-nb.info To minimize metabolic changes due to cellular activity post-collection, it is recommended that blood samples be placed on ice (4°C) and processed within two hours. nih.govbiorxiv.org Urine samples should ideally be processed quickly after collection, though they exhibit adequate stability at 4°C for up to 24 hours. upf.edu For any study, standardizing collection procedures, including factors like the time of day and fasting state of the subject, is crucial to reduce variability. d-nb.info

Storage and Stability: Long-term storage conditions are paramount for preserving metabolite integrity. Storage at -80°C is the recommended standard for long-term preservation of both urine and plasma samples. mdpi.comupf.edu Repeated freeze-thaw cycles are a significant source of sample degradation and should be avoided by aliquoting samples into smaller volumes before freezing. mdpi.com Studies have shown that even one freeze-thaw cycle can lead to a substantial loss of metabolites. mdpi.com While short-term storage at 4°C is acceptable, prolonged periods can lead to alterations from microbial activity, especially in urine. mdpi.comupf.edu

Table 1: Recommended Pre-Analytical Handling for Samples in this compound Research

| Pre-Analytical Step | Recommendation | Rationale |

| Sample Collection | Standardize collection time and subject state (e.g., fasting). | Reduces biological variability unrelated to the study's focus. d-nb.info |

| Initial Handling | Place samples on ice (4°C) immediately after collection. | Mitigates changes from anaerobic metabolism and cellular activity. nih.gov |

| Processing Time | Process samples (e.g., centrifugation) within 2 hours of collection. | Minimizes time-dependent degradation and metabolic alteration. biorxiv.org |

| Storage | Aliquot samples into single-use volumes before freezing. | Avoids sample degradation from repeated freeze-thaw cycles. mdpi.com |

| Store long-term at -80°C or lower. | Ensures the stability of the metabolome over extended periods. mdpi.comupf.edu |

Internal Standard Utilization in Quantitative Assays

In quantitative metabolomics, particularly using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), internal standards are indispensable for ensuring accuracy, precision, and reproducibility. mdpi.comresearchgate.net They are compounds added to a sample in a known concentration to correct for variations during sample preparation and instrumental analysis. scirp.org

For NMR-based quantification of metabolites in urine, including this compound, Sodium 3-(trimethylsilyl) propionate-2,2,3,3-d4 (TSP) is a commonly used internal standard. scirp.orgnchu.edu.tw TSP provides a sharp, singlet signal at 0.0 ppm, which is used for chemical shift referencing and for quantifying other metabolites by comparing their signal integrals to the known concentration of TSP. scirp.orgnchu.edu.tw In some protocols, maleic acid has also been utilized as an internal standard for quantification purposes in NMR studies that identified this compound. uliege.be The selection of an appropriate internal standard is a critical step in the five-step quantitative NMR (qNMR) protocol, which also includes sample preparation, analyte detection, deconvolution, and metabolite quantification. mdpi.comresearchgate.net

Table 2: Examples of Internal Standards in Metabolomics Studies Identifying this compound

| Internal Standard | Analytical Technique | Biological Matrix | Purpose |

| Sodium 3-(trimethylsilyl) propionate-2,2,3,3-d4 (TSP) | 1H-NMR Spectroscopy | Urine | Chemical shift reference (0.0 ppm) and quantification. scirp.orgnchu.edu.tw |

| Maleic acid | 1H-NMR Spectroscopy | Urine | Quantification. uliege.be |

Computational and Data Processing Techniques in Metabolomics Research

The large and complex datasets generated in metabolomics studies necessitate advanced computational and statistical methods for data processing and interpretation. researchgate.net These techniques are crucial for extracting meaningful biological information from raw analytical data, especially for identifying and quantifying low-abundance molecules like this compound. nih.gov

Spectral Deconvolution and Peak Assignment

Spectral deconvolution is a critical computational process in metabolomics that aims to separate and identify individual metabolite signals from a complex, overlapping spectrum. mdpi.comuliege.be In the context of 1H-NMR analysis of biofluids like urine, the signal for this compound is often obscured by resonances from other, more abundant metabolites, such as 3-hydroxybutanoic acid, making its identification challenging. nih.gov

To overcome this, a combination of experimental and computational approaches is employed. Hyphenated techniques like High-Performance Liquid Chromatography-NMR (HPLC-NMR) physically separate metabolites before NMR analysis, simplifying the resulting spectra and facilitating the identification of low-concentration species like this compound. nih.govmdpi.com Furthermore, advanced NMR pulse sequences, such as selective Total Correlation Spectroscopy (TOCSY), can be used to isolate the spin systems of specific molecules, which was instrumental in the ab initio structure elucidation of this compound in human urine. nih.govmdpi.com

Computationally, various algorithms and software tools are used to deconvolve spectra. These tools, such as Chenomx NMR Suite, Batman, and the Automated Mass Spectral Deconvolution and Identification System (AMDIS) for GC-MS data, use libraries of known metabolite spectra to fit and assign peaks within the experimental data. uliege.benih.govbiorxiv.org These methods are essential for the accurate assignment and subsequent quantification of metabolites of interest. mdpi.com

Multivariate Data Analysis and Statistical Correlation Spectroscopy

Multivariate data analysis techniques are essential for interpreting the complex datasets generated in metabolomics and identifying metabolites, such as this compound, that are significant in distinguishing between different biological states. mdpi.com Unsupervised methods like Principal Components Analysis (PCA) are used for initial exploratory analysis to observe clustering or trends within the data. mdpi.com Supervised methods, such as Partial Least Squares Discriminant Analysis (PLS-DA), are then often employed to maximize the separation between predefined groups and identify the variables (metabolites) responsible for this discrimination. nih.govub.edu

Several studies have successfully used these methods to highlight the importance of this compound:

In studies of kidney function, PLS-DA models identified this compound as one of the key metabolites discriminating between different patient groups. uliege.be

Metabolomic analysis of plasma from acute myeloid leukemia (AML) patients revealed that this compound was significantly elevated in individuals with IDH1 or IDH2 mutations. mdpi.com

In research on respiratory syncytial virus (RSV) infection in infants, this compound was among the five most important metabolites that differentiated between healthy controls and infected infants. nih.gov

Statistical Total Correlation Spectroscopy (STOCSY) is another powerful tool used in NMR-based metabolomics. It identifies statistically significant correlations between signals within a set of spectra, which often arise from metabolites involved in the same or related biochemical pathways. capes.gov.br This technique has been used to measure correlations between different metabolites in studies that found significant changes in this compound levels during healthy pregnancy. capes.gov.brnih.gov

Biological Roles and Metabolic Functions in Research Models

Role as an Endogenous Metabolite in Mammalian Systems

4-Deoxythreonic acid, also referred to as 4-deoxythreonate, is recognized as an endogenous metabolite within mammalian systems. nightingalehealth.comhmdb.ca It is a naturally occurring sugar acid derivative that arises from metabolic processes. nightingalehealth.comhmdb.ca Its presence has been documented in various mammalian biological fluids and tissues, indicating it is a component of normal metabolism. hmdb.camdpi.com The compound is classified as a secondary metabolite, which are molecules that may not be essential for primary metabolic or physiological functions but can be involved in signaling or defense, or simply arise from the incomplete metabolism of other compounds. hmdb.ca Research in animal models, including mice and dogs, has further substantiated its endogenous nature. mdpi.com

Participation in Amino Acid Catabolism Pathways

The primary route for the endogenous production of this compound is through the catabolism of the essential amino acid, L-threonine. nightingalehealth.comnih.gov L-threonine can be broken down via several metabolic routes. nih.gov One significant pathway involves the enzyme threonine deaminase, which converts threonine to α-ketobutyrate. ub.edu This intermediate is then further processed by reductases to form this compound and its diastereomer, 4-deoxyerythronic acid. ub.edu

An alternative pathway involves the transamination or deamination of threonine to produce an intermediate called (3S)-hydroxy-2-oxobutanoic acid. mdpi.com This α-keto acid is subsequently reduced in what is described as an uncharacterized stereospecific reaction to yield this compound, which is chemically known as (2R,3S)-2,3-dihydroxybutanoic acid. mdpi.comnih.gov Studies utilizing isotopically labeled [13C] threonine in a dog model have confirmed that this compound is derived from threonine. mdpi.com

Presence in Biological Matrices for Metabolomic Research

This compound is frequently identified in metabolomic studies due to its presence in various biological samples. Its detection serves as a point of interest in research exploring metabolic phenotypes and potential biomarkers.

The compound is consistently detected in key mammalian biofluids, making it accessible for metabolomic analysis. It has been identified in blood and is a documented component of normal human urine. hmdb.camdpi.comnih.gov Its presence in urine has been confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govplos.org In fact, it is reported to be present in larger amounts in human urine compared to its diastereomer, 4-deoxyerythronic acid. mdpi.com

| Biological Matrix | Detection Status | Relevant Research Models/Contexts | Reference |

|---|---|---|---|

| Urine | Detected and Quantified | Human, Mouse, Dog | hmdb.camdpi.comnih.govnih.govuliege.be |

| Blood | Detected | Human | hmdb.ca |

Beyond its endogenous production, this compound has been identified in several animal-derived food products. hmdb.ca Its presence in these foods suggests that diet can be an exogenous source of the compound. hmdb.ca This could make this compound a potential biomarker for the consumption of these specific foods. hmdb.ca

| Food Source Category | Specific Examples | Reference |

|---|---|---|

| Poultry | Chicken (Gallus gallus) | hmdb.ca |

| Turkey | hmdb.ca | |

| Pheasant | hmdb.ca | |

| Squab | hmdb.ca | |

| Quail | hmdb.ca | |

| Mallard duck | hmdb.ca | |

| Emu | hmdb.ca | |

| Guinea hen | hmdb.ca | |

| Other Fowl | Anatidae (Duck, Goose family), Rock ptarmigan, Columbidae (Dove, Pigeon) | hmdb.ca |

| Pork | Domestic pig (Sus scrofa domestica) | hmdb.ca |

Detection in Mammalian Biofluids

Associations with Cellular Metabolic Processes (e.g., oxidative stress, inflammation in in vitro or in vivo animal models)

In research settings, this compound has been implicated in cellular metabolic processes, particularly oxidative stress and inflammation. nightingalehealth.com Elevated urinary levels of the metabolite are suggested to be potential indicators of increased oxidative stress, which involves an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, leading to cellular damage. nightingalehealth.commdpi.com Similarly, changes in its concentration have been linked to inflammatory responses. nightingalehealth.comdrpapamichail.gr While many studies identifying these associations are in human subjects with specific diseases, the underlying link to these fundamental cellular processes is relevant to animal model research. aging-us.comnih.gov For instance, studies in animal models of neonatal hypoxia and other conditions routinely measure markers of oxidative damage and inflammation to understand disease pathology. scielo.brfrontiersin.org The connection of this compound to these states suggests its potential utility as a biomarker in such preclinical research.

| Cellular Process | Observed Association in Research Models | Reference |

|---|---|---|

| Oxidative Stress | Elevated urinary levels may indicate increased oxidative stress and cellular damage. | nightingalehealth.com |

| Inflammation | Implicated as a metabolite related to inflammation. | nightingalehealth.comdrpapamichail.gr |

Research Paradigms and Experimental Models

In Vitro Studies on Enzymatic Activities and Substrate Specificity

In vitro research has begun to elucidate the enzymatic pathways connected to 4-Deoxythreonic acid (4-DTA). While direct, comprehensive kinetic studies on purified enzymes with 4-DTA as a substrate are not extensively detailed in the literature, existing evidence points towards specific metabolic origins and enzymatic involvement.

One proposed pathway involves the metabolism of the essential amino acid L-threonine. It is suggested that L-threonine undergoes transamination or deamination to form (3S)-hydroxy-2-oxobutanoic acid, which is then reduced to create 4-DTA in a reaction that is not yet fully characterized. mdpi.com This implicates enzymes such as transaminases and reductases in its formation.

Furthermore, studies in acute myeloid leukemia (AML) have indicated that mutant isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) may possess a novel metabolic function, producing both (2R)-hydroxyglutarate (2R-HG) and 4-DTA. mdpi.com This suggests that under specific pathological conditions, these mutant enzymes exhibit altered substrate specificity, leading to the synthesis of 4-DTA.

In the context of viral infections, research on HIV has shown that the viral protein R (Vpr) can inhibit key glycolytic enzymes like glyceraldehyde-3-phosphate dehydrogenase (G3PD). nih.gov While not a direct interaction with 4-DTA, the inhibition of central metabolic enzymes like G3PD can cause widespread perturbations in cellular metabolism, potentially affecting the flux through interconnected pathways that produce sugar acids such as 4-DTA. Similarly, the enzyme transketolase, a key player in the pentose (B10789219) phosphate (B84403) pathway (PPP), is linked to the metabolism of various sugar derivatives. uniprot.orgmdpi.com Alterations in transketolase activity, which can be assessed in vitro, could foreseeably impact the broader network of sugar metabolism that includes 4-DTA. unm.edu

The table below summarizes the enzymes implicated in the metabolism of this compound based on current research.

| Enzyme/Protein | Proposed Role in 4-DTA Metabolism | Context of Finding | Reference |

|---|---|---|---|

| Threonine Dehydrogenase / Transaminases | Catalyzes initial steps in the conversion of L-threonine, a proposed precursor to 4-DTA. | Postulated metabolic pathway from L-threonine. | mdpi.comresearchgate.net |

| Mutant Isocitrate Dehydrogenase 1/2 (IDH1/2) | Exhibits neomorphic activity, directly producing 4-DTA (2,3-DHBA). | Metabolomic studies of acute myeloid leukemia (AML) patients with IDH1/2 mutations. | mdpi.com |

| Glyceraldehyde-3-phosphate dehydrogenase (G3PD) | Indirectly influences pathways related to sugar acids through its central role in glycolysis. Its inhibition by HIV Vpr protein alters cellular metabolism. | Studies on metabolic dysregulation in HIV infection. | nih.gov |

| Transketolase (TKT) | Key enzyme in the pentose phosphate pathway, which interconverts sugar phosphates. Alterations could affect the pool of sugar acid precursors. | General metabolic studies and specific investigations into thiamine (B1217682) status and Parkinson's disease. | mdpi.comunm.edu |

In Vivo Animal Model Investigations of Metabolic Perturbations

Animal models have been instrumental in postulating the metabolic origins of this compound and investigating its response to systemic challenges. Early research utilizing an animal model was key to proposing that 4-DTA and its diastereomer, 4-deoxyerythronic acid, are products of L-threonine metabolism. nih.gov This foundational work provided an in vivo basis for understanding the metabolic source of this compound.

Metabolic profiling studies in animal models have also detected changes in 4-DTA levels under various conditions. For instance, research on the effects of long-term caloric restriction in a dog study involved broad metabolomic investigations that track age-related metabolic shifts, which would include metabolites like 4-DTA. ub.edu Similarly, rat feeding studies designed to assess thiamine status by measuring erythrocyte transketolase activity provide a relevant in vivo context, as this enzyme is central to the pentose phosphate pathway, a core route for sugar metabolism. unm.edu

Furthermore, toxicological studies using animal models have identified metabolic perturbations following exposure to environmental contaminants. Investigations into cadmium exposure in rats using ¹H NMR-based metabolic profiling detected significant biochemical changes and renal damage, demonstrating how external stressors can alter the metabolic state, including the levels of urinary metabolites. nih.gov Such models are crucial for understanding how environmental factors can lead to metabolic dysregulation, which manifests as changes in the concentrations of compounds like 4-DTA.

Comparative Metabolomics in Diverse Biological Systems

Comparative metabolomics has revealed that levels of this compound vary significantly across different biological systems, physiological states, and pathologies. These studies underscore its potential role as a biomarker.

A key area of finding is the association of 4-DTA with aging. A comparative study of healthy elderly and young Singaporean men found that the serum level of 4-DTA was lower in the elderly group, suggesting a potential link to age-related changes in amino acid metabolism, particularly that of L-threonine. ntu.edu.sg In contrast, another study comparing urine from adults and neonates found that both groups excreted similar amounts of 4-DTA relative to creatinine. researchgate.net

Dietary intervention studies have also highlighted the responsiveness of 4-DTA to nutritional changes. In a long-term study on individuals following a Mediterranean diet, 4-DTA was identified as a metabolite associated with this dietary pattern, indicating that its excretion is influenced by diet. ub.edu

Pathological conditions often lead to distinct metabolic signatures that include 4-DTA. For example, serum metabolome analysis of COVID-19 patients showed that 4-DTA was enriched compared to healthy controls. researchgate.net In a pediatric cohort, cerebrospinal fluid (CSF) from HIV-positive individuals exhibited a more than three-fold increase in 4-DTA concentration compared to HIV-negative controls, pointing to significant neurometabolic disruption. researchgate.net Historically, elevated levels of 4-DTA were also noted in the urine of patients with Type 1 diabetes. nih.govfoodb.ca

The following table provides a comparative overview of this compound levels in various biological contexts.

| Biological System/Condition | Biofluid | Comparison Groups | Observed Change in this compound | Reference |

|---|---|---|---|---|

| Aging | Serum | Elderly vs. Young Men | Decreased in elderly group | ntu.edu.sg |

| Aging | Urine | Adults vs. Neonates | Similar levels (relative to creatinine) | researchgate.net |

| COVID-19 | Serum | COVID-19 Patients vs. Healthy Controls | Enriched in COVID-19 patients | researchgate.net |

| HIV Infection (Pediatric) | Cerebrospinal Fluid (CSF) | HIV-Positive vs. HIV-Negative | Increased in HIV-positive group (Fold Change: 3.91) | researchgate.net |

| Dietary Pattern | Urine | Mediterranean Diet vs. Baseline/Low-Fat Diet | Associated with Mediterranean diet consumption | ub.edu |

| Diurnal Variation | Urine | Morning Void vs. Night-time Void | Higher in morning void samples | nih.gov |

| Type 1 Diabetes | Urine | Diabetic Patients vs. Controls | Significantly elevated in diabetic patients | nih.govfoodb.ca |

Systems Biology Approaches to Metabolic Network Analysis

Systems biology provides a holistic framework for understanding the complex roles of metabolites like this compound within the entire metabolic network. nih.govnih.gov Rather than studying molecules in isolation, this approach integrates large-scale data from genomics, proteomics, and metabolomics to construct and analyze comprehensive metabolic models. liomicslab.cnfrontiersin.org

Metabolomics, which quantitatively measures the spectrum of small molecules in a biological sample, is a cornerstone of systems biology because the metabolome is considered a close representation of an organism's phenotype. nih.gov this compound is frequently identified and quantified in untargeted metabolomics studies of biofluids like urine and blood. nih.govmdpi.com This data is then used to build or refine genome-scale metabolic networks. frontiersin.orgembopress.org These networks are computational models that represent all known metabolic reactions in a cell or organism, allowing researchers to simulate metabolic fluxes and predict how the system will respond to perturbations. nih.gov

Computational and Theoretical Studies

Molecular Modeling and Simulation of 4-Deoxythreonic Acid and Its Interactions

Molecular modeling and simulation provide a lens into the three-dimensional structure and dynamic behavior of molecules like 4-DTA. These computational techniques allow researchers to predict molecular properties and interactions that are difficult to observe directly through experimental means.

While specific, in-depth molecular dynamics simulation studies focused solely on 4-DTA are not extensively documented in the provided results, the foundational data for such studies are available through various public databases. For instance, the compound's 3D structure can be accessed, which is a prerequisite for any modeling and simulation work. nih.gov Computational tools can predict properties such as the collision cross-section (CCS), which gives an indication of the molecule's size and shape in the gas phase. uni.lu

Predictive models for compound-protein interactions often utilize vectorized representations of both the compound and the protein. biorxiv.org For 4-DTA, its simplified molecular-input line-entry system (SMILES) notation, CC@@HC@HC(O)=O, serves as a starting point for generating fingerprints used in these predictive models. hmdb.caebi.ac.uk These models can then be trained on large datasets of known protein-compound interactions to predict potential binding partners for 4-DTA. biorxiv.org

Although direct simulation studies on 4-DTA's interactions are not detailed, the identification of this molecule in various biological samples, such as human urine, often involves computational techniques to deconvolute complex spectra, highlighting the synergy between experimental and computational approaches. scispace.commdpi.com

In Silico Pathway Prediction and Metabolic Flux Analysis

In silico tools are crucial for predicting the metabolic pathways in which a compound like 4-DTA might be involved and for analyzing the flow of metabolites through these pathways (metabolic flux analysis).

A potential metabolic pathway for the production of 4-DTA has been proposed to originate from the metabolism of L-threonine. nih.gov This hypothesis suggests that L-threonine, a ketogenic amino acid, undergoes degradation through a route that leads to the formation of 4-DTA. nih.gov Computational pathway analysis tools, such as those available through platforms like MetaboAnalyst, can be used to explore and validate such hypotheses by mapping known metabolites to established metabolic pathways. iiarjournals.orgnih.gov

Metabolic flux analysis (MFA) is a powerful computational technique used to quantify the rates of metabolic reactions within a cell. d-nb.info While a specific MFA study for 4-DTA is not available, the principles of MFA could be applied to understand its production and consumption rates under different physiological conditions. creative-proteomics.commdpi.com For example, in studies of disease states or dietary interventions where 4-DTA levels are altered, MFA could help elucidate the underlying changes in metabolic network activity. frontiersin.orgnih.gov Such analyses typically involve the use of stable isotope tracers and mathematical modeling to calculate the flow through various metabolic pathways. d-nb.info

Integration with Biochemical Databases and Bioinformatic Resources

The scientific community relies heavily on the integration of data from various biochemical databases and bioinformatic resources. This compound is cataloged in several major databases, which serve as central repositories for its chemical and biological information.

These resources provide a wealth of information, from basic chemical properties to its known biological roles and associations with other molecules and pathways. The continuous curation and expansion of these databases are vital for advancing our understanding of metabolites like 4-DTA. nih.gov

Key Biochemical Databases and Information for this compound:

| Database/Resource | Identifier | Information Provided |

| PubChem | CID 10964471 | Chemical structure, computed properties, synonyms, literature links, and safety information. nih.gov |

| ChEBI | CHEBI:86391 | Chemical ontology, definition, roles (e.g., human urinary metabolite), and cross-references. ebi.ac.uk |

| Human Metabolome Database (HMDB) | HMDB0002453 | Detailed information on chemical taxonomy, biological properties, concentrations in biofluids, and associated diseases. hmdb.ca |

| KEGG (Kyoto Encyclopedia of Genes and Genomes) | Not directly available for 4-DTA, but pathways involving related compounds can be explored. hmdb.cagenome.jp | Pathway maps and information on related metabolic networks. |

| ChemSpider | 9139682 | Chemical structure, properties, and identifiers. chemspider.com |

Future Directions and Emerging Research Avenues

Elucidation of Remaining Uncharacterized Enzymatic Pathways and Regulators

While the catabolism of L-threonine is a known origin of 4-Deoxythreonic acid (also known as 2,3-dihydroxybutanoic acid or 2,3-DHBA), the specific enzymatic reactions and their regulation remain largely uncharacterized. nih.govnih.govnightingalehealth.com A postulated pathway involves the deamination of L-threonine by threonine deaminase to produce 2-keto-3-hydroxybutyrate, which is then reduced by a reductase to form this compound. nih.gov However, the identity and specificity of this reductase are yet to be determined. The stereospecificity of this pathway in humans is noteworthy, as this compound is found in significant amounts in urine, while its diastereomer, 4-deoxyerythronic acid, is either absent or present in very low concentrations. nih.govmdpi.com This suggests a highly specific enzymatic process.

Recent metabolomic studies in acute myeloid leukemia (AML) have unexpectedly linked elevated levels of this compound to mutations in isocitrate dehydrogenase 1 and 2 (IDH1/2). nih.govmdpi.com A strong correlation between plasma levels of 2-hydroxyglutarate (2-HG), the known oncometabolite produced by mutant IDH, and this compound suggests that the mutant IDH enzyme may be directly or indirectly involved in its production. nih.govmdpi.com Future research is critical to confirm the biochemical conversion of (3S)-hydroxy-2-oxobutanoic acid to this compound in cell lines expressing mutant IDH1 and IDH2 enzymes. nih.gov Furthermore, identifying the uncharacterized transcription factors and regulatory networks that govern the expression of enzymes in these pathways is a key area for future investigation. researchgate.net

Development of Novel Stereoselective Synthetic Methodologies

The development of efficient and stereoselective synthetic methods for this compound and its isomers is crucial for producing standards for analytical studies and for exploring their biological activities. Current reported syntheses provide a foundation, but there is room for innovation.

One established method involves the oxidation of crotonic acid. For instance, treatment of crotonic acid with hydrogen peroxide in formic acid yields a mixture that can be processed to obtain this compound. nih.gov Another approach utilizes osmium tetraoxide and N-methylmorpholine N-oxide to achieve the dihydroxylation of crotonic acid. nih.govpsu.edu A different strategy starts from trans-crotonic acid and employs pyridine (B92270) and osmium tetroxide. psu.edu Additionally, enantioselective reduction of ethyl 2-acyloxy-3-oxobutanoate using immobilized bakers' yeast has been reported as a route to this compound. hmdb.ca

Future research should focus on developing more efficient, scalable, and highly stereoselective synthetic routes. This could involve exploring asymmetric catalysis, biocatalysis with engineered enzymes, or chiral pool synthesis starting from readily available chiral precursors. The development of methods that can selectively produce each of the diastereomers (this compound and 4-deoxyerythronic acid) in high purity is particularly important for advancing research into their distinct biological roles.

Exploration of Broader Biological Roles in Non-Human Organisms and Model Systems

The biological significance of this compound is likely not limited to human metabolism. Exploring its presence and function in a wider range of organisms and model systems could provide valuable insights into its evolutionary origins and fundamental roles.

This compound has been detected in various food sources, including chicken, duck, and domestic pig, suggesting it may be a biomarker for the consumption of these foods. hmdb.ca In the plant kingdom, the metabolism of L-threonine is a key pathway for the biosynthesis of essential amino acids like isoleucine. nih.gov Investigating the presence and regulation of this compound in plants, particularly in response to different environmental conditions, could uncover novel metabolic pathways. For example, studies in maize have identified quantitative trait loci (QTLs) associated with metabolites in the threonine biosynthesis pathway. nih.gov

In microorganisms, the catabolism of four-carbon sugar acids like threonate is an active area of research. nih.gov Examining the metabolic pathways related to this compound in bacteria, such as Bacillus halodurans or E. coli, could reveal novel enzymes and regulatory mechanisms. researchgate.netnih.govstring-db.org Animal models will also continue to be crucial. For instance, the infusion of stable isotope-labeled threonine into an insulin-deficient dog model was used to confirm L-threonine as a precursor to this compound. researchgate.net Similar studies in different animal models could help elucidate its role in various physiological and pathological states.

Refinement of Quantitative Analytical Methods for Low-Concentration Metabolites